molecular formula C17H19NOS B411404 N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide

N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide

Cat. No.: B411404
M. Wt: 285.4g/mol
InChI Key: QKELTWRUQLRADJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide is an organic compound characterized by the presence of a phenylsulfanyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide typically involves the reaction of 3,5-dimethylphenylamine with 2-bromopropanamide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-3-(phenyloxy)propanamide
  • N-(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)propanamide
  • N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanine

Uniqueness

N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different functional groups or structural features.

Properties

Molecular Formula

C17H19NOS

Molecular Weight

285.4g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-phenylsulfanylpropanamide

InChI

InChI=1S/C17H19NOS/c1-12-9-13(2)11-15(10-12)18-17(19)14(3)20-16-7-5-4-6-8-16/h4-11,14H,1-3H3,(H,18,19)

InChI Key

QKELTWRUQLRADJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C(C)SC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(C)SC2=CC=CC=C2)C

Origin of Product

United States

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